molecular formula C14H17NO3 B13497000 Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13497000
M. Wt: 247.29 g/mol
InChI Key: MBWICDZTOSCKLV-RWMBFGLXSA-N
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Description

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a unique structure that includes a benzyl group, a hydroxyl group, and an azabicyclo heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of palladium catalysts and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound .

Scientific Research Applications

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azabicyclo heptane core play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12-,13+/m0/s1

InChI Key

MBWICDZTOSCKLV-RWMBFGLXSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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